molecular formula C15H15F6N3O2 B11566992 6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine

Cat. No.: B11566992
M. Wt: 383.29 g/mol
InChI Key: MGVSNGOPTDAPAZ-UHFFFAOYSA-N
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Description

6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is a complex organic compound characterized by its unique structure, which includes an oxadiazine ring and multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine typically involves multiple steps, starting with the preparation of the oxadiazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl groups and other substituents can be replaced with different functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: Its stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals.

Mechanism of Action

The mechanism by which 6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The trifluoromethyl groups and the oxadiazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the ethoxyphenyl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C15H15F6N3O2

Molecular Weight

383.29 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

InChI

InChI=1S/C15H15F6N3O2/c1-4-25-10-8-6-5-7-9(10)11-22-13(14(16,17)18,15(19,20)21)23-12(26-11)24(2)3/h5-8H,4H2,1-3H3

InChI Key

MGVSNGOPTDAPAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(N=C(O2)N(C)C)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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